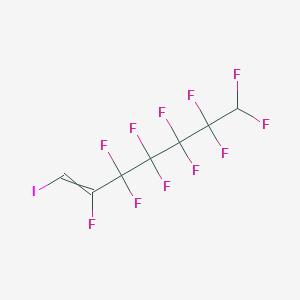
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptene backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene typically involves the fluorination of a heptene precursor followed by iodination. One common method involves the use of elemental fluorine or a fluorinating agent such as cobalt trifluoride to introduce the fluorine atoms. The iodination step can be achieved using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinating agents and iodine is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium catalysts.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of halogenated or alkylated products.
Reduction: Formation of fully saturated fluorinated alkanes.
Applications De Recherche Scientifique
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with high resistance to heat and chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol: A biodegradation product used in nanotube composites and catalysis.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A structurally related compound with similar fluorination and iodination patterns.
Uniqueness
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
110680-45-0 |
|---|---|
Formule moléculaire |
C7H2F11I |
Poids moléculaire |
421.98 g/mol |
Nom IUPAC |
2,3,3,4,4,5,5,6,6,7,7-undecafluoro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H2F11I/c8-2(1-19)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h1,3H |
Clé InChI |
TYYCSLBFNGPIQR-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




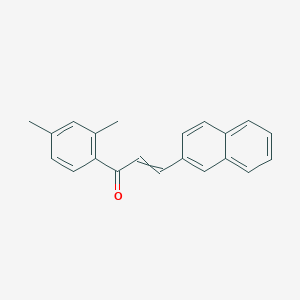
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
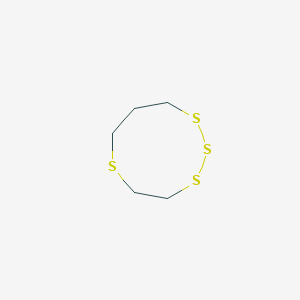
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
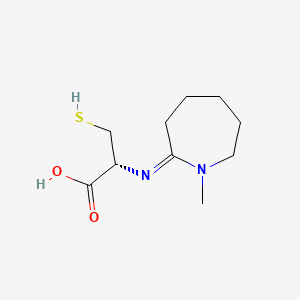
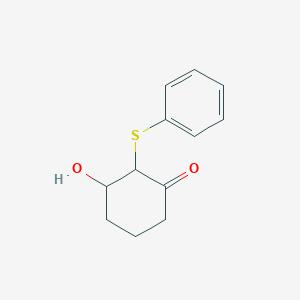
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
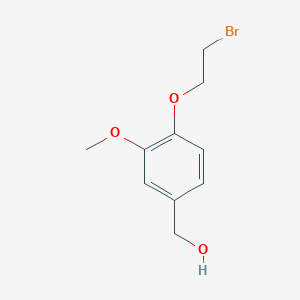

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
